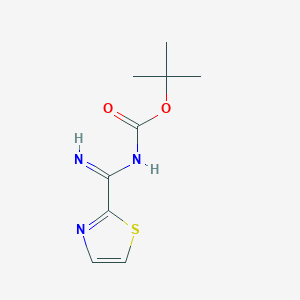
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-bromobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
化学反应分析
Types of Reactions
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the bromobenzyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a chlorine atom instead of bromine.
3-(5-(3-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a methyl group instead of bromine.
3-(5-(3-Fluorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or methyl groups, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy in various applications.
属性
分子式 |
C13H14BrN3O2 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC 名称 |
3-[5-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14BrN3O2/c14-10-3-1-2-9(6-10)7-12-16-13(17-19-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,7-8H2 |
InChI 键 |
CDXWOLQPRPJDAN-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)


